Methyl 3-methyl-2-phenylbutanoate
Overview
Description
Methyl 3-methyl-2-phenylbutanoate: is an organic compound with the molecular formula C11H14O2. It is an ester derived from 3-methyl-2-phenylbutanoic acid and methanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-phenylbutanoate can be synthesized through the esterification of 3-methyl-2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-2-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-methyl-2-phenylbutanoic acid.
Reduction: 3-methyl-2-phenylbutanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where esters are used to modify the solubility and bioavailability of drugs.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-phenylbutanoate primarily involves its interaction with esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. This hydrolysis reaction is crucial in various biological processes and can be studied to understand enzyme kinetics and specificity.
Comparison with Similar Compounds
Ethyl 3-methyl-2-phenylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-phenylbutanoate: Lacks the additional methyl group on the butanoate chain.
Methyl 3-phenylbutanoate: Lacks the methyl group on the phenyl ring.
Uniqueness: Methyl 3-methyl-2-phenylbutanoate is unique due to the presence of both a phenyl group and a methyl group on the butanoate chain, which can influence its reactivity and interactions with enzymes compared to other similar esters.
Biological Activity
Methyl 3-methyl-2-phenylbutanoate, a compound with the molecular formula , has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a branched alkyl chain, which contribute to its reactivity and interactions with biological systems. The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, demonstrating notable inhibitory effects. The following table summarizes some findings on its antimicrobial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 30 |
These results indicate that this compound possesses significant antibacterial properties, particularly against gram-positive bacteria.
Cytotoxicity Studies
In addition to its antimicrobial effects, the compound has been evaluated for cytotoxic activity against cancer cell lines. A study assessed the cytotoxicity of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM. This suggests that the compound may inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes or specific biomolecules, leading to disruption of cellular processes. Its ester group may facilitate interactions with enzymes or receptors involved in cell signaling pathways.
Case Study: Anticancer Activity
A notable case study involved the synthesis of analogs of this compound aimed at enhancing its anticancer properties. Researchers modified the compound's structure and evaluated the resulting analogs for their cytotoxic effects on various cancer cell lines. Some modified compounds exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity.
Research Findings on Enzyme Interactions
Further research has shown that this compound can act as a substrate for specific enzymes involved in metabolic pathways. For example, studies have demonstrated that certain cytochrome P450 enzymes can metabolize this compound, leading to the formation of bioactive metabolites that may contribute to its overall biological effects.
Safety and Toxicity
While this compound shows promise in various biological applications, safety assessments are crucial. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on non-target cells. Therefore, further investigation into its safety profile is necessary before considering therapeutic applications.
Properties
IUPAC Name |
methyl 3-methyl-2-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGKBHFZYAOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874336 | |
Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72615-27-1 | |
Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methyl-2-phenylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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